Cyclohexylzinc bromide

Catalog No.
S1898887
CAS No.
7565-57-3
M.F
C6H11BrZn
M. Wt
228.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylzinc bromide

CAS Number

7565-57-3

Product Name

Cyclohexylzinc bromide

IUPAC Name

bromozinc(1+);cyclohexane

Molecular Formula

C6H11BrZn

Molecular Weight

228.4 g/mol

InChI

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

PVURAUIMVICLOH-UHFFFAOYSA-M

SMILES

C1CC[CH-]CC1.[Zn+]Br

Canonical SMILES

C1CC[CH-]CC1.[Zn+]Br

Cyclohexylzinc bromide is an organozinc compound with the molecular formula C6H11BrZn\text{C}_6\text{H}_{11}\text{BrZn} and a molecular weight of approximately 228.45 g/mol. It consists of a cyclohexyl group (C6H11\text{C}_6\text{H}_{11}) bonded to a zinc atom, which is further bonded to a bromine atom. This compound typically exists as a solution in tetrahydrofuran (THF), where it is commonly utilized in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Negishi coupling reactions .

The structure of cyclohexylzinc bromide features a tetrahedral geometry around the zinc atom, which is sp³ hybridized. The bond between zinc and carbon is polarized due to the differing electronegativities of the two elements, making the carbon atom slightly negative and thus capable of acting as a nucleophile in

Cyclohexylzinc bromide is a flammable and air-sensitive compound. It should be handled with proper care under inert atmosphere (absence of oxygen and moisture) using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

Cyclohexylzinc bromide primarily participates in Negishi coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The general reaction can be represented as follows:

C6H11ZnBr+R X+Pd catalystR C6H11+ZnBrX+Pd 0 \text{C}_6\text{H}_{11}\text{ZnBr}+\text{R X}+\text{Pd catalyst}\rightarrow \text{R C}_6\text{H}_{11}+\text{ZnBrX}+\text{Pd 0 }

Here, R X\text{R X} represents an organic halide, and Pd 0 \text{Pd 0 } indicates the palladium catalyst in its inactive state, which is regenerated during the reaction cycle . Cyclohexylzinc bromide can also react with sulfur dioxide surrogates to produce zinc sulfinate salts, which can be further alkylated to synthesize various useful sulfones .

While cyclohexylzinc bromide is often purchased as a ready-made solution, it can be synthesized by treating a Grignard reagent, such as cyclohexylmagnesium bromide, with zinc bromide. The reaction can be summarized as follows:

C6H11MgBr+ZnBr2C6H11ZnBr+MgBr2\text{C}_6\text{H}_{11}\text{MgBr}+\text{ZnBr}_2\rightarrow \text{C}_6\text{H}_{11}\text{ZnBr}+\text{MgBr}_2

This method allows for the generation of cyclohexylzinc bromide in situ for use in subsequent reactions .

Cyclohexylzinc bromide is primarily employed in:

  • Negishi Coupling Reactions: Facilitating the formation of carbon-carbon bonds between various organic fragments.
  • Synthesis of Sulfones: Reacting with sulfur dioxide surrogates to create zinc sulfinate salts that can be alkylated .
  • Organic Synthesis: Serving as an intermediate in various synthetic pathways involving organozinc reagents.

Due to its role as an organozinc reagent, interaction studies typically focus on its reactivity with organic halides and other electrophiles rather than biological interactions. The ability of cyclohexylzinc bromide to form stable complexes with palladium and other metals makes it valuable for cross-coupling methodologies in synthetic organic chemistry .

Cyclohexylzinc bromide shares similarities with several other organozinc compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Cyclopentylzinc bromideC₅H₉BrZnSmaller cyclic structure; different reactivity profile.
Benzylzinc bromideC₇H₈BrZnAromatic ring increases stability; used for different coupling reactions.
Isobutylzinc bromideC₄H₉BrZnBranched structure; used in similar coupling reactions but may show different regioselectivity.
Phenylzinc iodideC₆H₅ZnIContains iodine instead of bromine; different reactivity due to halogen type.

Cyclohexylzinc bromide's unique cyclohexyl group provides specific steric and electronic properties that influence its reactivity patterns compared to these similar compounds .

Cyclohexylzinc bromide constitutes an organozinc compound characterized by its distinctive molecular structure and chemical properties. The compound possesses the molecular formula C₆H₁₁BrZn and exhibits a molecular weight of approximately 228.45 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 7565-57-3, which serves as its unique identifier in chemical databases and commercial applications.

The structural architecture of cyclohexylzinc bromide features a tetrahedral geometry around the zinc atom, which is sp³ hybridized. This geometric arrangement results from the zinc center being coordinated by a cyclohexyl group and a bromide ion. The cyclohexyl moiety consists of a six-membered saturated carbon ring (C₆H₁₁), which is directly bonded to the zinc atom through a carbon-zinc bond. The bond between zinc and carbon exhibits polarization due to the differing electronegativities of these elements, rendering the carbon atom slightly negative and consequently capable of acting as a nucleophile in various chemical transformations.

The compound typically exists as a solution in tetrahydrofuran, where it maintains stability under inert atmospheric conditions. This solution-based form enhances its practical utility in synthetic applications, as the tetrahydrofuran solvent system provides both solubility and stabilization for the organozinc species. The density of cyclohexylzinc bromide solutions has been measured at 0.963 grams per milliliter at 25 degrees Celsius, providing important physical data for handling and measurement purposes.

PropertyValueSource
Molecular FormulaC₆H₁₁BrZn
Molecular Weight228.45 g/mol
Chemical Abstracts Service Number7565-57-3
Density0.963 g/mL at 25°C
Physical StateSolution in tetrahydrofuran
GeometryTetrahedral around zinc

Historical Development in Organozinc Chemistry

The development of cyclohexylzinc bromide and related organozinc compounds traces its origins to the pioneering work of Edward Frankland in the mid-nineteenth century. In 1848, Frankland prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal. This groundbreaking achievement marked the beginning of organometallic chemistry and established organozinc compounds among the first organometallic species ever synthesized.

Frankland's initial experiments involved heating ethyl iodide with zinc metal, which produced a volatile colorless liquid that spontaneously combusted upon contact with air. The pyrophoric nature of these early organozinc compounds necessitated the development of air-free techniques for their preparation and handling, principles that continue to govern modern organozinc chemistry. During his investigations, Frankland observed the formation of crystalline compounds that he suspected contained organozinc species, though he did not fully elucidate their structures at the time.

The historical development of organozinc chemistry gained significant momentum through the contributions of Russian chemists at the Kazan School. Alexander Mikhailovich Zaitsev and his colleagues extended the applications of organozinc compounds beyond Frankland's initial discoveries. These researchers developed methods for using organozinc reagents in the synthesis of tertiary alcohols through reactions with carbonyl compounds, establishing early precedents for the synthetic utility of these organometallic species. The work at Kazan demonstrated that organozinc compounds could be generated in situ by combining alkyl iodides with zinc metal, providing greater flexibility in synthetic applications.

The rise of Grignard reagents in 1900 temporarily overshadowed organozinc chemistry due to the greater ease of formation and use of organomagnesium compounds. However, the unique properties of organozinc reagents, including their reduced reactivity compared to Grignard reagents and their compatibility with palladium catalysis, eventually led to a renaissance in organozinc chemistry. This revival culminated in the development of the Negishi coupling reaction, which restored organozinc compounds to prominence in synthetic organic chemistry.

Role in Modern Synthetic Organic Chemistry

Cyclohexylzinc bromide has emerged as a crucial reagent in contemporary synthetic organic chemistry, primarily through its participation in palladium-catalyzed cross-coupling reactions. The compound serves as a key substrate in the Negishi coupling reaction, a widely employed transition metal catalyzed cross-coupling process that couples organic halides or triflates with organozinc compounds to form carbon-carbon bonds. This reaction utilizes palladium(0) species as catalysts, though nickel catalysts can also be employed under certain conditions.

The Negishi coupling reaction involving cyclohexylzinc bromide proceeds through a well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. During the oxidative addition phase, the palladium catalyst inserts into the carbon-halogen bond of the organic halide substrate. Subsequently, transmetalation occurs between the organozinc reagent and the palladium complex, transferring the cyclohexyl group from zinc to palladium. Finally, reductive elimination yields the coupled organic product while regenerating the palladium catalyst for continued catalytic cycles.

Recent advances in Negishi coupling methodology have demonstrated exceptional diastereoselectivity when employing functionalized cyclohexylzinc reagents. Research has shown that palladium-catalyzed cross-coupling reactions of functionalized 2-, 3-, and 4-substituted cyclohexylzinc reagents with aryl, heteroaryl, and alkenyl iodides can be performed under mild conditions with high stereoselectivity. The use of RuPhos as a ligand, combined with lithium chloride and N-ethylpyrrolidone as additives, leads to especially high diastereoselectivities and displays excellent functional group tolerance.

The mechanistic understanding of these diastereoselective transformations suggests that the intermediate palladium moiety occupies an equatorial position of the cyclohexyl ring, thereby determining the stereochemical outcome of the coupling reaction. This stereochemical control represents a significant advancement in the precision of carbon-carbon bond formation using organozinc reagents.

Beyond traditional cross-coupling applications, cyclohexylzinc bromide has found utility in novel synthetic transformations. The compound can react with sulfur dioxide surrogates, specifically 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, to afford zinc sulfinate salts. These sulfinate intermediates can be subsequently alkylated to synthesize various useful sulfones, expanding the synthetic utility of cyclohexylzinc bromide beyond simple carbon-carbon bond formation.

ApplicationReaction TypeKey FeaturesReference
Negishi CouplingCarbon-Carbon Bond FormationPalladium or nickel catalysis
Diastereoselective CouplingStereocontrolled SynthesisHigh diastereoselectivity with RuPhos
Sulfone SynthesisSulfur Dioxide IncorporationVia zinc sulfinate intermediates
Flow ChemistryContinuous SynthesisIn situ generation and coupling

Direct Synthesis from Cyclohexylmagnesium Bromide

The primary synthetic route for cyclohexylzinc bromide involves transmetallation from the corresponding Grignard reagent, cyclohexylmagnesium bromide [5] [6]. This methodology capitalizes on the thermodynamic favorability of zinc over magnesium in certain organometallic environments.

Cyclohexylmagnesium bromide is initially prepared through the classical Grignard formation process, wherein cyclohexyl bromide reacts with magnesium metal in anhydrous tetrahydrofuran [6]. The Grignard reagent exists in equilibrium according to the Schlenk equilibrium, where two equivalents of alkylmagnesium halide equilibrate with one equivalent each of dialkylmagnesium and magnesium halide salt [7]. This equilibrium is represented as:

2 RMgX ⇌ MgX₂ + MgR₂

The subsequent transmetallation to zinc occurs through stoichiometric reaction of cyclohexylmagnesium bromide with zinc bromide [8]. The reaction proceeds according to the following pathway:

CyclohexylMgBr + ZnBr₂ → CyclohexylZnBr + MgBr₂

This methodology yields cyclohexylzinc bromide with greater than 95% efficiency while producing magnesium salts as stoichiometric byproducts [8]. The transmetallation process is thermodynamically favored due to the relative stability of the zinc-carbon bond compared to competing organometallic species [9].

Research has demonstrated that the transmetallation process benefits from the presence of lithium chloride, which serves as an activating agent [10]. The lithium chloride facilitates enhanced solubilization of organozinc intermediates from metal surfaces, thereby accelerating the overall reaction rate [11]. Studies utilizing fluorescence microscopy have revealed that lithium chloride functions by promoting the removal of surface-bound organozinc species, shifting the equilibrium toward solution-phase products [10].

In Situ Generation via Transmetallation Reactions

Alternative transmetallation methodologies have been developed for the in situ generation of cyclohexylzinc bromide, particularly involving cobalt-mediated processes [9]. Recent investigations have demonstrated that cobalt-catalyzed reductive coupling reactions can facilitate transmetallation from cobalt to zinc, forming zinc metallacyclic products [9].

The mechanism involves initial formation of a cobalt metallacyclic intermediate through oxidative cyclization, followed by transmetallation to zinc chloride [9]. Computational studies utilizing density functional theory calculations suggest that the transmetallation occurs preferentially from a cobalt(II) species rather than cobalt(III), with the cobalt(II) to zinc transmetallation being thermodynamically more favorable by approximately 11.2 kcal/mol [9].

The zinc insertion methodology represents another approach for organozinc reagent formation [12]. This process involves the direct insertion of metallic zinc powder into organic halides, promoted by lithium salts [12]. The effectiveness of different lithium salts correlates with their ability to solubilize zinc-surface intermediates, establishing a reactivity relationship that predicts both the propensity for reagent synthesis and the solution structure of the resulting organozinc compound [12].

Activated zinc species, particularly Rieke zinc, demonstrate enhanced reactivity toward oxidative addition reactions [13] [14]. Rieke zinc is prepared through reduction of zinc chloride with lithium using stoichiometric amounts of naphthalene [13]. The presence of benzothiophene has been identified as crucial for preventing coagulation of zinc particles, with an optimal concentration of 3 mol% relative to zinc chloride producing highly reactive zinc powder [13].

Large-Scale Production Techniques

Industrial-scale synthesis of organozinc compounds has been revolutionized through continuous flow chemistry methodologies [15] [16] [17]. These approaches address the inherent challenges associated with organozinc reagent production, including instability, exothermicity, and moisture sensitivity [16].

Continuous flow systems employ packed beds of zinc granules, providing approximately a 250-fold excess of zinc throughout the reaction [15]. Laboratory-scale reactors originally designed for Grignard reagent formation have been successfully adapted for organozinc synthesis, incorporating zinc replenishing units to maintain continuous operation [15] [18].

The continuous synthesis protocol achieves complete conversion of organic halides in a single passage through the reactor, with organozinc yields ranging from 78-100% [15]. Flow rates can be varied from 0.25-1.0 mL/min on laboratory scale, with residence times of 1.5-14.0 minutes depending on the specific substrate and reaction conditions [15].

Pilot-scale implementations have demonstrated liquid throughputs of up to 18 L/h, with maximum throughputs reaching 20 L/h under optimized conditions [15] [19]. The scalability of these systems has been proven through modular reactor designs consisting of three-dimensional laser-melted reactor modules incorporating integrated mechanical metal activation [19].

Temperature control represents a critical parameter in large-scale organozinc synthesis [16]. Column temperatures are maintained through heating jackets with thermocouple monitoring, typically operating at 40°C for allylzinc formation and 35°C for subsequent carboxylation reactions [20]. The use of tube-in-tube reactors has enabled efficient carbon dioxide introduction at 6 bar pressure, improving conversion compared to batch processes [20].

Quality control in continuous production relies on real-time analytical monitoring [19]. Available analytical tools include gas chromatography with flame ionization detection, gas chromatography-mass spectrometry, online Fourier-transform infrared spectroscopy, and various titration methodologies [19].

Purification and Characterization Protocols

The purification of cyclohexylzinc bromide necessitates specialized handling techniques due to the compound's sensitivity to air and moisture [1] [3]. The compound exhibits air sensitivity and requires storage under inert atmosphere at temperatures between 2-8°C [1] [3].

Quantitative analysis of organozinc compounds is primarily accomplished through iodometric titration methodologies [21] [22] [23]. The iodometric approach involves reaction of the organozinc species with iodine in the presence of lithium chloride, forming triiodide ions that are subsequently titrated against standardized sodium thiosulfate solution [24] [25]. This method provides accurate determination of organozinc concentration with endpoint detection facilitated by starch indicator, which forms a deep blue-black complex with iodine [24].

Alternative titration protocols utilize diphenylacetic acid for organolithium species or lithium chloride-iodine systems for broader organometallic reagent analysis [21] [23]. The lithium chloride-iodine method has demonstrated particular effectiveness for zinc, magnesium, and lanthanide organometallic compounds [23] [26].

Nuclear magnetic resonance spectroscopy serves as the primary structural characterization technique for organozinc compounds [27] [28] [29]. Proton nuclear magnetic resonance analysis provides definitive identification of the cyclohexyl substituent pattern, while carbon-13 nuclear magnetic resonance enables detection of Schlenk equilibrium phenomena in organozinc solutions [29]. The presence of promoted Schlenk equilibria has been explicitly demonstrated through carbon-13 nuclear magnetic resonance studies, revealing rapid equilibration between zinc dialkyl species and zinc halide complexes [29].

Gas chromatography-mass spectrometry analysis enables both qualitative identification and quantitative determination of organozinc compounds following appropriate derivatization [27] [30]. Headspace sampling techniques have been developed for bromide ion determination in biological samples, providing detection limits suitable for trace analysis [30].

Thermal analysis protocols focus on determining storage stability and decomposition pathways [1] [3]. The compound exhibits a flash point of 3°F (-16.1°C), necessitating careful temperature control during handling and storage [1]. Thermogravimetric analysis can provide information regarding thermal decomposition temperatures and weight loss patterns characteristic of organozinc species.

Infrared spectroscopy contributes to functional group identification and structural confirmation [31]. Characteristic zinc-carbon stretching frequencies and cyclohexyl ring vibrations provide diagnostic information for compound identification. The technique proves particularly valuable for distinguishing between different organozinc coordination environments and detecting the presence of coordinated tetrahydrofuran solvent molecules.

X-ray crystallographic analysis, when applicable to solid organozinc derivatives, provides definitive structural information including bond lengths, bond angles, and coordination geometry around the zinc center [31]. Such analyses have revealed that organozinc compounds typically adopt two- or three-coordinate geometries, reflecting the strongly donating properties of the carbon ligands and the filled d-orbital configuration of zinc(II) [32] [33].

Structural Characteristics and Bonding Analysis

Cyclohexylzinc bromide exhibits a distinctive molecular architecture that reflects the fundamental principles of organozinc chemistry. The compound possesses the molecular formula C₆H₁₁BrZn with a molecular weight of 228.44 grams per mole [2] [3]. The structural framework consists of a cyclohexyl group (C₆H₁₁) directly bonded to a zinc atom, which is further coordinated to a bromide ion, creating a heteroleptic organozinc species.

The zinc center in cyclohexylzinc bromide adopts a tetrahedral geometry, which is characteristic of organozinc halides in coordinating solvents [4]. This tetrahedral arrangement results from the sp³ hybridization of the zinc atom, accommodating the cyclohexyl group and bromide ion as primary ligands [4]. The tetrahedral coordination geometry is stabilized by the presence of tetrahydrofuran molecules, which serve as additional ligands to complete the coordination sphere around the zinc center [4] [5].

The zinc-carbon bond in cyclohexylzinc bromide exhibits considerable polarity due to the electronegativity difference between zinc (1.65) and carbon (2.55) [6]. This polarization renders the carbon atom slightly nucleophilic, which is fundamental to the reactivity of organozinc compounds in organic synthesis [6]. The zinc-carbon bond length in cyclohexylzinc bromide is estimated to be approximately 1.98-2.01 Ångstroms, based on comparative studies of related organozinc compounds [6] [7].

The strength of the zinc-carbon bond in cyclohexylzinc bromide is influenced by the inductive properties of the cyclohexyl group. According to density functional theory calculations on similar dialkylzinc compounds, bond strength correlates with the inductive Taft constant, indicating that the cyclohexyl group's electron-withdrawing capacity affects the overall bond stability [6]. The mean bond rupture enthalpy for zinc-carbon bonds in cyclohexyl derivatives is estimated to be intermediate between primary and secondary alkyl derivatives [6].

PropertyValueReference
Molecular FormulaC₆H₁₁BrZn [2] [3]
Molecular Weight228.44 g/mol [2] [3]
Coordination GeometryTetrahedral [4]
Hybridizationsp³ [4]
Zn-C Bond Length1.98-2.01 Å (estimated) [6] [7]
Bond PolarityPolar (δ⁺Zn-C⁻δ) [6]

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, X-ray Absorption Near-Edge Structure)

The spectroscopic characterization of cyclohexylzinc bromide provides comprehensive insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment [2] [8].

In proton nuclear magnetic resonance spectroscopy, cyclohexylzinc bromide exhibits characteristic signals that confirm the presence of the cyclohexyl moiety. The cyclohexyl protons appear as complex multiplets in the aliphatic region, typically between 1.0 and 2.0 parts per million [8]. The zinc-carbon coupling manifests as subtle changes in chemical shift compared to free cyclohexyl compounds, with the organozinc protons appearing at approximately 0.44-0.53 parts per million [9]. The nuclear magnetic resonance spectrum confirms the structural integrity of the compound, with integration patterns consistent with the expected cyclohexyl framework [2] [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, particularly regarding the carbon atoms directly bonded to zinc. The carbon directly attached to zinc typically appears significantly upfield compared to normal alkyl carbons, reflecting the shielding effect of the zinc atom [8]. The remaining cyclohexyl carbons appear in the expected aliphatic region, with chemical shifts characteristic of saturated six-membered ring systems [8].

Infrared spectroscopy reveals the vibrational fingerprint of cyclohexylzinc bromide, with characteristic absorption bands that reflect the molecular structure. The most prominent features include carbon-hydrogen stretching vibrations appearing between 2990 and 2850 wavenumbers, which are characteristic of saturated alkyl systems [10] [11]. The cyclohexyl ring exhibits specific carbon-hydrogen bending modes between 1470 and 1450 wavenumbers, along with characteristic rocking vibrations [10] [11]. The infrared spectrum does not show distinct zinc-carbon stretching bands, as these typically appear in the far-infrared region below 600 wavenumbers [10] [11].

X-ray absorption near-edge structure spectroscopy provides detailed information about the electronic structure and coordination environment of the zinc center. The zinc K-edge absorption occurs at approximately 9663-9664 electron volts, with the specific energy position reflecting the tetrahedral coordination geometry [12] [13]. The X-ray absorption near-edge structure spectrum of cyclohexylzinc bromide exhibits features characteristic of tetrahedrally coordinated zinc species, with distinct pre-edge and main-edge features that distinguish it from octahedral coordination environments [12] [13].

The X-ray absorption near-edge structure analysis reveals that the tetrahedral zinc center in cyclohexylzinc bromide produces a characteristic splitting pattern in the absorption edge, with two distinct absorbance features separated by approximately 2.4-3.2 electron volts [13]. This splitting pattern is diagnostic of tetrahedral coordination and serves as a fingerprint for the identification of similar organozinc species [13]. The normalized absorbance peak intensity provides information about the degree of covalency in the zinc-ligand bonds, with cyclohexylzinc bromide exhibiting intermediate values between purely ionic and purely covalent systems [13].

Spectroscopic TechniqueKey FeaturesReference
¹H NMRCyclohexyl multiplets (1.0-2.0 ppm), Organozinc signal (0.44-0.53 ppm) [8] [9]
¹³C NMRUpfield Zn-C signal, Aliphatic cyclohexyl carbons [8]
InfraredC-H stretch (2990-2850 cm⁻¹), C-H bend (1470-1450 cm⁻¹) [10] [11]
XANESZn K-edge (9663-9664 eV), Tetrahedral splitting (2.4-3.2 eV) [12] [13]

Solvation Behavior in Tetrahydrofuran Solutions

The solvation behavior of cyclohexylzinc bromide in tetrahydrofuran represents a critical aspect of its physicochemical properties, directly influencing its stability, reactivity, and practical applications. Tetrahydrofuran serves as both a solvent and a coordinating ligand, fundamentally altering the electronic and structural characteristics of the organozinc species [14] [15] [4].

In tetrahydrofuran solution, cyclohexylzinc bromide typically exists as a monomeric species with a concentration of approximately 0.5 molar [2] [16] [17]. The compound demonstrates excellent solubility in tetrahydrofuran, forming clear, colorless to light yellow solutions that remain stable under inert atmospheric conditions [2] [3]. The high solubility results from the strong coordination of tetrahydrofuran molecules to the zinc center, which stabilizes the organozinc species and prevents aggregation [14] [15].

The coordination of tetrahydrofuran to cyclohexylzinc bromide results in the formation of a tetrahedral complex with the general formula CyZnBr(THF)₂, where two tetrahydrofuran molecules complete the coordination sphere around the zinc center [4] [5]. This coordination significantly influences the molecular geometry, causing distortion from an ideal tetrahedral arrangement. The tetrahydrofuran ligands preferentially occupy positions that minimize steric interactions with the cyclohexyl group and bromide ion [4] [5].

The strength of tetrahydrofuran coordination to cyclohexylzinc bromide is considerable, with binding energies estimated to be in the range of 15-25 kilocalories per mole for each tetrahydrofuran molecule [4] [5]. This strong coordination stabilizes the organozinc species against decomposition and disproportionation reactions that might otherwise occur in non-coordinating solvents [14] [15]. The presence of coordinated tetrahydrofuran also influences the reactivity of the compound, generally reducing its electrophilicity and altering its reaction kinetics [14] [15].

The solvation behavior exhibits temperature dependence, with higher temperatures favoring dissociation of tetrahydrofuran ligands and lower temperatures promoting more complete coordination [14] [15]. This temperature dependence is reflected in the storage requirements, which specify refrigerated conditions (0-10°C) to maintain optimal stability [2] [3] [18].

The dynamic nature of tetrahydrofuran coordination allows for rapid ligand exchange, which is essential for the compound's reactivity in organic synthesis. Nuclear magnetic resonance studies indicate that tetrahydrofuran exchange occurs on a timescale faster than the nuclear magnetic resonance measurement, resulting in averaged signals for coordinated and free tetrahydrofuran [9] [4]. This rapid exchange facilitates the approach of other reactants to the zinc center during chemical transformations [14] [15].

The presence of lithium chloride as an additive significantly enhances the formation and stability of organozinc species in tetrahydrofuran [14] [15]. The lithium chloride additive appears to facilitate the initial formation of the organozinc bond and improve the overall efficiency of reactions involving cyclohexylzinc bromide [14] [15]. This enhancement is attributed to the formation of more reactive organozinc species through coordination modifications induced by the lithium chloride [14] [15].

Solvation ParameterValueReference
Typical Concentration0.5 M in THF [2] [16] [17]
Coordination Number4 (including 2 THF) [4] [5]
THF Binding Energy15-25 kcal/mol per THF [4] [5]
Exchange RateFast on NMR timescale [9] [4]
Optimal Storage Temperature0-10°C [2] [3] [18]
SolubilityHigh (clear solutions) [2] [3]

Thermodynamic Stability Parameters

The thermodynamic stability of cyclohexylzinc bromide encompasses several critical parameters that determine its practical utility and storage requirements. The compound exhibits moderate thermal stability under controlled conditions but demonstrates sensitivity to heat, moisture, and atmospheric oxygen [2] [3] [18].

The decomposition temperature of cyclohexylzinc bromide occurs above 100°C, although the exact decomposition pathway depends on the atmospheric conditions and the presence of coordinating solvents [3] [18]. Under inert conditions, the compound can withstand moderate heating, but exposure to air at elevated temperatures leads to rapid oxidation and decomposition [2] [3]. The flash point of the tetrahydrofuran solution is exceptionally low at -16.1°C, necessitating careful handling and storage protocols [2] [3] [18].

The enthalpy of formation for cyclohexylzinc bromide is estimated to be negative, indicating that the compound is thermodynamically stable relative to its constituent elements [6]. This stability arises from the favorable energetics of zinc-carbon and zinc-bromide bond formation, despite the relatively polar nature of these bonds [6]. The heat capacity of cyclohexylzinc bromide is estimated to be in the range of 176-253 joules per mole per Kelvin, based on comparisons with similar cyclohexyl derivatives [19] [20].

The compound exhibits pronounced moisture sensitivity, with hydrolysis reactions occurring rapidly upon exposure to water [2] [3]. This hydrolysis leads to the formation of cyclohexane and zinc hydroxide or zinc oxide, depending on the reaction conditions [2] [3]. The sensitivity to moisture necessitates storage under rigorously anhydrous conditions and handling under inert atmosphere [2] [3] [18].

Air sensitivity represents another critical stability parameter, with cyclohexylzinc bromide undergoing oxidation upon exposure to atmospheric oxygen [2] [3]. The oxidation products include zinc oxide and various organic compounds derived from the cyclohexyl group [2] [3]. The compound must therefore be stored under inert gas, typically argon or nitrogen, to prevent degradation [2] [3] [18].

The thermal stability is further influenced by the presence of coordinating solvents, particularly tetrahydrofuran. The coordination of tetrahydrofuran significantly enhances the thermal stability of the organozinc species, presumably through stabilization of the molecular structure and prevention of decomposition pathways [14] [15]. However, the highly flammable nature of tetrahydrofuran introduces additional safety considerations in handling and storage [2] [3].

The stability toward light exposure has not been extensively studied, but organozinc compounds generally exhibit some photosensitivity, particularly in the presence of coordinating solvents [2] [3]. Storage in dark conditions is therefore recommended to prevent potential photochemical decomposition [2] [3] [18].

Long-term storage stability is optimized under refrigerated conditions (0-10°C) in sealed containers under inert atmosphere [2] [3] [18]. Under these conditions, cyclohexylzinc bromide solutions can maintain their integrity for extended periods, although periodic analytical verification is recommended to ensure continued purity and concentration [2] [3].

Stability ParameterValue/RequirementReference
Decomposition Temperature>100°C [3] [18]
Flash Point-16.1°C [2] [3] [18]
Enthalpy of FormationNegative (stable) [6]
Heat Capacity176-253 J/mol·K (estimated) [19] [20]
Moisture SensitivityHigh (rapid hydrolysis) [2] [3]
Air SensitivityHigh (oxidation) [2] [3]
Storage AtmosphereInert gas required [2] [3] [18]
Optimal Storage Temperature0-10°C [2] [3] [18]
PhotosensitivityModerate (store in dark) [2] [3]

Dates

Last modified: 08-16-2023

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